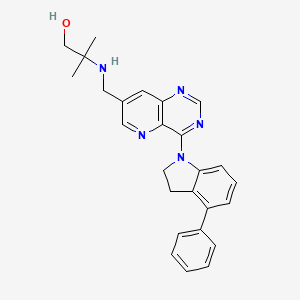
PD-1/PD-L1-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-33 is a small-molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant potential in enhancing T-cell proliferation, activation, and infiltration within tumor environments, exhibiting immunomodulatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-33 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and purification processes.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: PD-1/PD-L1-IN-33 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its binding affinity and selectivity towards PD-1 and PD-L1.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective groups that facilitate the desired chemical transformations. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Major Products Formed: The major product formed from these reactions is this compound itself, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PD-1/PD-L1-IN-33 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug development. It is used to study the PD-1/PD-L1 pathway and its role in immune regulation and cancer progression . In preclinical studies, this compound has demonstrated the ability to restore T-cell activity and enhance anti-tumor immunity, making it a valuable tool for developing new cancer therapies .
Mécanisme D'action
PD-1/PD-L1-IN-33 exerts its effects by binding to PD-1 and PD-L1, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack cancer cells . The molecular targets of this compound are the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells and antigen-presenting cells .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-33 is unique in its high binding affinity and selectivity for the PD-1/PD-L1 interaction, with an IC50 of 6.3 nM . Similar compounds include other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway, such as BMS-202, CH-4, and various monoclonal antibodies like nivolumab and pembrolizumab . Compared to these, this compound offers advantages in terms of oral bioavailability and reduced immunogenicity .
Conclusion
This compound represents a promising compound in the field of cancer immunotherapy, with significant potential for enhancing T-cell activity and combating tumor growth. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development.
Propriétés
Formule moléculaire |
C26H27N5O |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-methyl-2-[[4-(4-phenyl-2,3-dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-7-yl]methylamino]propan-1-ol |
InChI |
InChI=1S/C26H27N5O/c1-26(2,16-32)30-15-18-13-22-24(27-14-18)25(29-17-28-22)31-12-11-21-20(9-6-10-23(21)31)19-7-4-3-5-8-19/h3-10,13-14,17,30,32H,11-12,15-16H2,1-2H3 |
Clé InChI |
CZQOYRCWBPWJJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCC1=CC2=C(C(=NC=N2)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
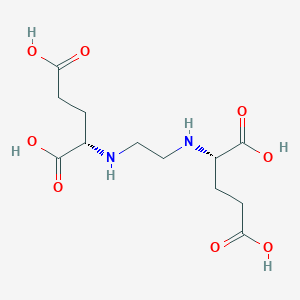


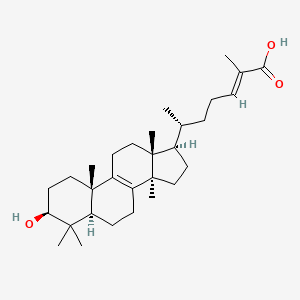
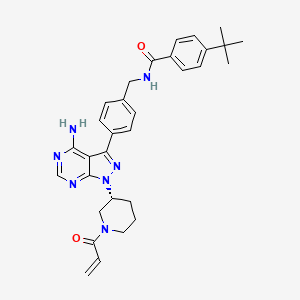
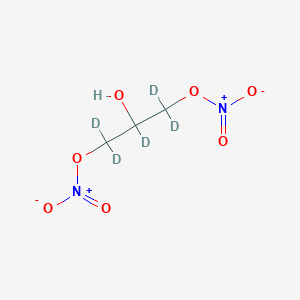
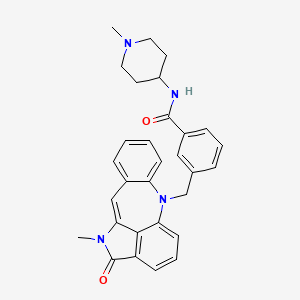
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
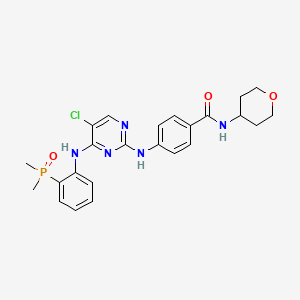
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
